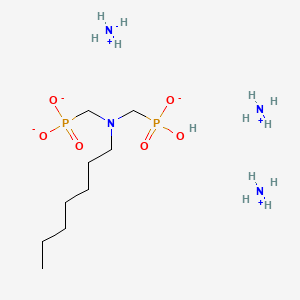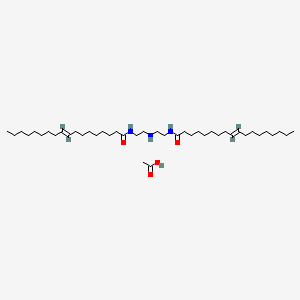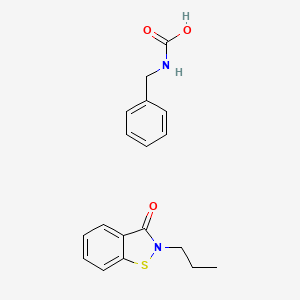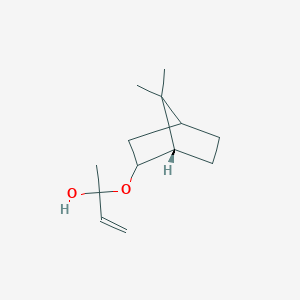
(17beta)-17-Allyl-3-methoxyandrosta-3,5-dien-17-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(17beta)-17-Allyl-3-methoxyandrosta-3,5-dien-17-ol is a synthetic steroid compound It belongs to the class of androstane derivatives, which are known for their significant biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (17beta)-17-Allyl-3-methoxyandrosta-3,5-dien-17-ol typically involves multiple steps, starting from a suitable steroid precursor. The key steps include:
Alkylation: Introduction of the allyl group at the 17th position.
Methoxylation: Introduction of the methoxy group at the 3rd position.
Dehydration: Formation of the dien structure at the 3rd and 5th positions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
(17beta)-17-Allyl-3-methoxyandrosta-3,5-dien-17-ol undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a precursor for synthesizing other steroid derivatives.
Biology: Investigated for its effects on cellular processes and enzyme interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of steroid-based pharmaceuticals and research chemicals.
Wirkmechanismus
The mechanism of action of (17beta)-17-Allyl-3-methoxyandrosta-3,5-dien-17-ol involves its interaction with specific molecular targets, such as steroid receptors. It may modulate the activity of enzymes involved in steroid metabolism, leading to various biological effects. The pathways involved include:
Binding to Receptors: Interaction with androgen or estrogen receptors.
Enzyme Modulation: Inhibition or activation of enzymes like 17beta-hydroxysteroid dehydrogenase.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 17Alpha-Methyl-androstan-3-hydroxyimine-17Beta-ol
- 17beta-Nitro-5alpha-androstan-3alpha-ol
- 17beta-estradiol
Uniqueness
(17beta)-17-Allyl-3-methoxyandrosta-3,5-dien-17-ol is unique due to its specific structural modifications, such as the allyl and methoxy groups, which confer distinct biological activities compared to other similar steroids. These modifications can influence its binding affinity to receptors and its overall pharmacological profile.
Eigenschaften
CAS-Nummer |
94405-98-8 |
|---|---|
Molekularformel |
C23H34O2 |
Molekulargewicht |
342.5 g/mol |
IUPAC-Name |
(8R,9S,10R,13S,14S,17R)-3-methoxy-10,13-dimethyl-17-prop-2-enyl-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-ol |
InChI |
InChI=1S/C23H34O2/c1-5-11-23(24)14-10-20-18-7-6-16-15-17(25-4)8-12-21(16,2)19(18)9-13-22(20,23)3/h5-6,15,18-20,24H,1,7-14H2,2-4H3/t18-,19+,20+,21+,22+,23+/m1/s1 |
InChI-Schlüssel |
JTTKTCASGWBFIW-KOORYGTMSA-N |
Isomerische SMILES |
C[C@]12CCC(=CC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@]4(CC=C)O)C)OC |
Kanonische SMILES |
CC12CCC(=CC1=CCC3C2CCC4(C3CCC4(CC=C)O)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















